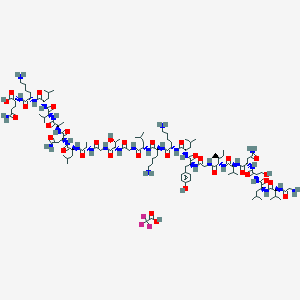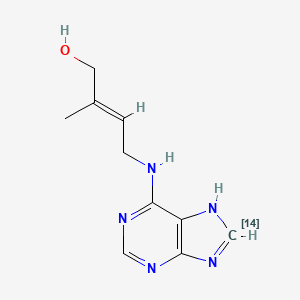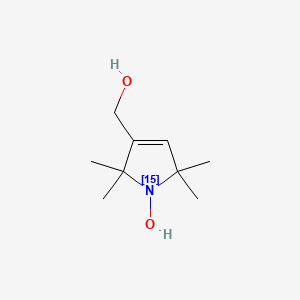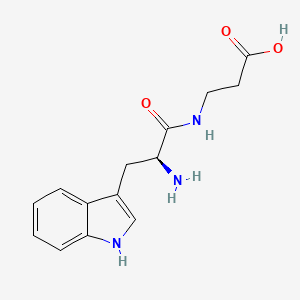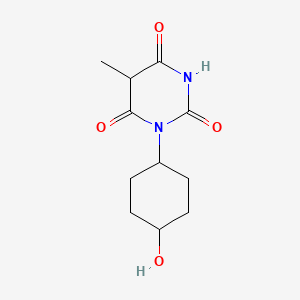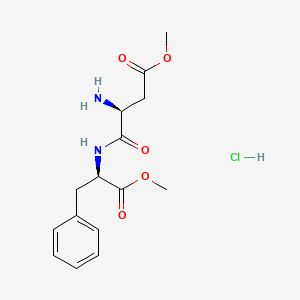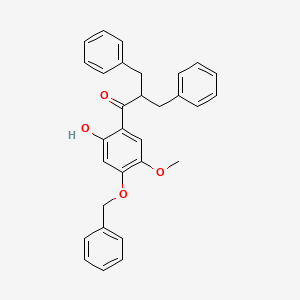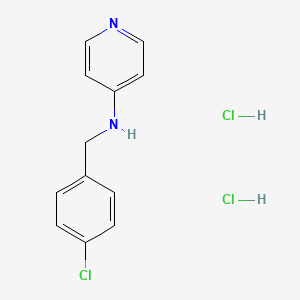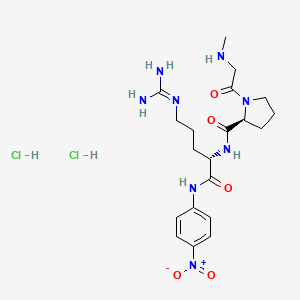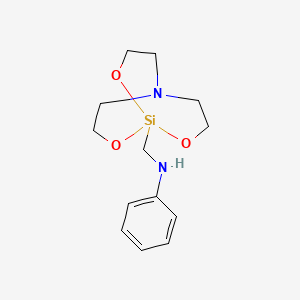
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, phenylaminomethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Phenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane-1-methanamine, also known as phenylsilatrane, is a tricyclic organosilicon compound. This compound is characterized by its unique structure, which includes a silicon atom bonded to a nitrogen atom and three oxygen atoms, forming a bicyclic framework.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane-1-methanamine typically involves the reaction of tris(2-hydroxyethyl)amine with phenyltrichlorosilane. The reaction proceeds under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired silatrane structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as column chromatography and recrystallization are employed to obtain high-quality phenylsilatrane .
Analyse Chemischer Reaktionen
Types of Reactions
N-Phenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane-1-methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are often conducted in anhydrous solvents like ether.
Major Products Formed
Oxidation: Formation of silanol or siloxane derivatives.
Reduction: Production of silane or silatrane derivatives.
Substitution: Generation of substituted silatranes with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-Phenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane-1-methanamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis. Its unique structure allows it to participate in various chemical transformations.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Wirkmechanismus
The mechanism of action of N-Phenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane-1-methanamine involves its interaction with molecular targets through its silicon and nitrogen atoms. The compound can form stable complexes with various substrates, facilitating chemical transformations. The presence of the phenyl group enhances its ability to participate in π-π interactions, further influencing its reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methoxy-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane: Similar structure but with a methoxy group instead of a phenyl group.
1-Methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane: Contains a methyl group instead of a phenyl group.
1-Vinyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane: Features a vinyl group in place of the phenyl group.
Uniqueness
N-Phenyl-2,8,9-trioxa-5-aza-1-silabicyclo[33The phenyl group allows for π-π interactions, making it more versatile in various chemical and biological contexts compared to its analogs .
Eigenschaften
CAS-Nummer |
36350-95-5 |
|---|---|
Molekularformel |
C13H20N2O3Si |
Molekulargewicht |
280.39 g/mol |
IUPAC-Name |
N-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-1-ylmethyl)aniline |
InChI |
InChI=1S/C13H20N2O3Si/c1-2-4-13(5-3-1)14-12-19-16-9-6-15(7-10-17-19)8-11-18-19/h1-5,14H,6-12H2 |
InChI-Schlüssel |
YGHSPISFNKUQEY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CO[Si]2(OCCN1CCO2)CNC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-[(6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy]acetate;oxalic acid](/img/structure/B13834651.png)
![oxalic acid; tert-butyl (6S)-6-[5-(7-{2-[(1R,3S,4S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptan-3-yl]-1H-1,3-benzodiazol-6-yl}-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13834659.png)

